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Compound of Interest

Compound Name:
diABZI STING agonist-1

trihydrochloride

Cat. No.: B1384675

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural and functional

interactions between the synthetic non-cyclic dinucleotide STING (Stimulator of Interferon

Genes) agonist, diABZI, and the STING protein. This document outlines the key quantitative

data, detailed experimental methodologies, and visual representations of the associated

signaling pathways and workflows to support further research and development in STING-

targeted therapeutics.

Quantitative Data Summary
The following tables summarize the key quantitative data associated with the binding and

activity of diABZI and its analogs on the STING protein.

Table 1: Binding Affinity and Potency of diABZI and Analogs
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Compound Target Species Assay Type Value Reference

diABZI Human
EC50 (IFN-β in

PBMCs)
130 nM [1]

diABZI Mouse EC50 (IFN-β) 186 nM [1]

diABZI-amine Human Kd (ITC) ~70 nM [2]

diABZI-amine Human
EC50 (IRF

Reporter)

0.144 ± 0.149

nM
[2]

diABZI-V/C-

DBCO
Human

EC50 (IRF

Reporter)
1.47 ± 1.99 nM [2]

diABZI-V/C-

DBCO
Mouse

EC50 (IFN-β

ELISA)
7.7 ± 0.05 µM [2]

Table 2: Structural Details of diABZI-STING Complex (PDB: 8STH)

Parameter Value Reference

Resolution 1.97 Å [3]

R-Value Free 0.247 [3]

R-Value Work 0.204 [3]

Key Interacting Residues

Hydrogen Bonds S162, S241, T263 [4]

Aromatic/Hydrophobic

Interactions
Y163, Y167, Y240 [4]

Structural Insights into the diABZI-STING Complex
The crystal structure of diABZI in complex with the C-terminal domain (CTD) of human STING

(PDB ID: 8STH) reveals a unique binding mode compared to the natural ligand cGAMP.[3]

Unlike cGAMP, which induces a "closed" conformation of the STING dimer, diABZI binding

stabilizes an "open" conformation.[5]
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The diABZI molecule, a symmetric dimer of two amidobenzimidazole (ABZI) moieties, sits in

the cGAMP binding pocket. The interaction is stabilized by a series of hydrogen bonds and

hydrophobic interactions. Key residues involved in hydrogen bonding include Ser162, Ser241,

and Thr263.[4] The aromatic rings of diABZI are involved in pi-stacking and other hydrophobic

interactions with Tyr163, Tyr167, and Tyr240.[4] This network of interactions confers the high

affinity and specificity of diABZI for the STING protein.

Signaling Pathway and Experimental Workflows
STING Signaling Pathway Activated by diABZI
The binding of diABZI to STING initiates a downstream signaling cascade, leading to the

production of type I interferons and other pro-inflammatory cytokines.
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STING signaling pathway initiated by diABZI.

Experimental Workflow for Structural and Functional
Analysis
The following diagram illustrates a typical workflow for the structural and functional

characterization of the diABZI-STING interaction.
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Workflow for diABZI-STING analysis.

Detailed Experimental Protocols
Human STING C-Terminal Domain (CTD) Expression and
Purification
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This protocol is adapted from methodologies used for structural studies of STING.

Expression:

The cDNA encoding the human STING CTD (residues 139-379) is cloned into a bacterial

expression vector, such as pET-SUMO, which includes an N-terminal His6-SUMO tag for

purification.

The plasmid is transformed into E. coli BL21(DE3) cells.

Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8.

Protein expression is induced with 0.5 mM IPTG, and the culture is incubated overnight at

18°C.

Cells are harvested by centrifugation.

Purification:

The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl,

10 mM imidazole, 1 mM PMSF) and lysed by sonication.

The lysate is clarified by centrifugation.

The supernatant containing the His-tagged STING CTD is loaded onto a Ni-NTA affinity

column.

The column is washed with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20

mM imidazole).

The protein is eluted with an elution buffer containing a higher concentration of imidazole

(e.g., 250 mM).

The His6-SUMO tag is cleaved by incubation with a SUMO protease (e.g., ULP1) during

overnight dialysis against a low-imidazole buffer.

The cleaved tag and protease are removed by passing the protein solution over a second

Ni-NTA column.
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The flow-through containing the untagged STING CTD is collected and further purified by

size-exclusion chromatography (e.g., using a Superdex 200 column) equilibrated with a

final buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

Fractions containing pure, monomeric STING CTD are pooled and concentrated.

Isothermal Titration Calorimetry (ITC)
ITC is employed to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of

the diABZI-STING interaction.

Sample Preparation:

Purified STING CTD is dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES

pH 7.5, 150 mM NaCl).

diABZI is dissolved in the same dialysis buffer to ensure no buffer mismatch. A small

amount of DMSO may be used for initial solubilization, with the final concentration

matched in both protein and ligand solutions.

Typical concentrations are 10-20 µM STING CTD in the sample cell and 100-200 µM

diABZI in the syringe.

ITC Experiment:

The experiment is performed on an ITC instrument (e.g., MicroCal PEAQ-ITC) at 25°C.

An initial injection of 0.4 µL is made to remove any air from the syringe tip, and this data

point is typically discarded.

A series of 19-20 injections of 2 µL of diABZI solution are titrated into the STING CTD

solution at 150-second intervals.

The heat change upon each injection is measured.

Data Analysis:

The integrated heat data are plotted against the molar ratio of diABZI to STING.
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The resulting binding isotherm is fitted to a one-site binding model to determine the Kd,

ΔH, and n.

Co-crystallization and X-ray Diffraction
This protocol outlines the general steps for obtaining the crystal structure of the diABZI-STING

complex.

Complex Formation:

Purified STING CTD is concentrated to approximately 10 mg/mL.

diABZI is added to the protein solution at a 2- to 5-fold molar excess.

The mixture is incubated on ice for at least 1 hour to allow complex formation.

Crystallization:

The STING-diABZI complex is subjected to crystallization screening using the sitting-drop

vapor diffusion method at 20°C.

Crystallization drops are set up by mixing equal volumes of the protein-ligand complex and

the reservoir solution.

Crystals are typically grown in conditions containing polyethylene glycol (PEG) as a

precipitant.

Data Collection and Structure Determination:

Crystals are cryo-protected and flash-frozen in liquid nitrogen.

X-ray diffraction data are collected at a synchrotron source.

The structure is solved by molecular replacement using a previously determined STING

structure as a search model.

The diABZI molecule is built into the electron density map, and the structure is refined.
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IFN-β Reporter Assay
This cell-based assay measures the functional activity of diABZI in inducing STING-dependent

signaling.

Cell Culture and Transfection:

HEK293T cells are cultured in DMEM supplemented with 10% FBS.

Cells are seeded in 96-well plates.

Cells are co-transfected with an IFN-β promoter-driven firefly luciferase reporter plasmid

and a constitutively expressed Renilla luciferase plasmid (for normalization). A plasmid

expressing human STING is also co-transfected as HEK293T cells have low endogenous

STING expression.

Compound Treatment:

24 hours post-transfection, cells are treated with a serial dilution of diABZI or vehicle

control (e.g., DMSO).

Luciferase Assay:

After 18-24 hours of incubation, cells are lysed.

Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter

assay system.

Data Analysis:

The firefly luciferase signal is normalized to the Renilla luciferase signal.

The fold induction of the IFN-β promoter activity is calculated relative to the vehicle-treated

cells.

The EC50 value is determined by fitting the dose-response curve with a four-parameter

logistic equation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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